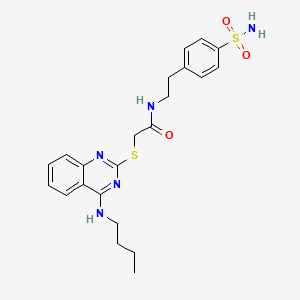

6-methoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

Oxadiazoles and Chromen-2-ones in Medicine

Oxadiazoles, including the 1,2,4-oxadiazole moiety, are known for their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer properties. The chromen-2-one (4H-chromen-4-one) structure is a core part of flavones and is associated with anticancer effects, suggesting that derivatives of these compounds could have significant therapeutic applications (Kim et al., 2018).

Antimicrobial and Antifungal Potential

Synthesis and Antibacterial Activity

A study on the synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones demonstrated broad-spectrum antibacterial activity against various bacterial strains. This highlights the potential of chromen-2-one derivatives in developing new antibacterial agents (Velpula et al., 2015).

Antibacterial and Antifungal Derivatives

Another study synthesized novel oxadiazole derivatives containing the 2H-chromen-2-one moiety, showing promising antibacterial and antifungal activities. This suggests the applicability of these compounds in addressing resistant microbial strains (Mahesh et al., 2022).

Photophysical Properties and Material Science Applications

Photochromic Thieno-2H-chromenes

The synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes showcases the potential of these compounds in material science, particularly in developing photoresponsive materials (Queiroz et al., 2000).

Mechanism of Action

Target of Action

The compound “6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Thiophene derivatives have been reported to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .

Pharmacokinetics

Thiophene derivatives are generally lipophilic, which can enhance their absorption and distribution in the body .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of thiophene derivatives .

properties

IUPAC Name |

6-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4S/c1-20-10-4-5-12-9(7-10)8-11(16(19)21-12)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVNKHCAGWHEJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)

![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)

![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)